molecular formula C15H16FNO2 B2711672 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1797182-13-8

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2711672
CAS RN: 1797182-13-8
M. Wt: 261.296
InChI Key: PYZDWPPMLWDFAC-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is also known as AZD1446 and belongs to the class of compounds called kappa-opioid receptor agonists.

Mechanism of Action

The mechanism of action of AZD1446 involves its binding to the kappa-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of this receptor leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in decreased neuronal excitability and pain sensation.
Biochemical and Physiological Effects:
AZD1446 has been shown to produce analgesic effects in preclinical studies without the respiratory depression and sedation observed with traditional opioids. Additionally, AZD1446 has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using AZD1446 in lab experiments is its high selectivity for the kappa-opioid receptor, which allows for precise targeting of this receptor. However, one limitation of using AZD1446 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

Future research on AZD1446 could focus on its potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosing and administration of AZD1446 in preclinical and clinical settings. Finally, future research could explore the potential of AZD1446 as a tool for studying the role of the kappa-opioid receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of AZD1446 involves a multi-step process that starts with the reaction of 2-fluorophenol with 2-bromoethylamine hydrobromide to produce 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 1,5-cyclooctadiene in the presence of palladium catalysts to produce the key intermediate, 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone. The final compound is obtained by purification through column chromatography.

Scientific Research Applications

AZD1446 has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurodegenerative diseases. As a kappa-opioid receptor agonist, AZD1446 has been shown to produce analgesic effects without the addictive properties of traditional opioids. Additionally, AZD1446 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-11-4-3-5-12(17)9-8-11/h1-4,6-7,11-12H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZDWPPMLWDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone

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